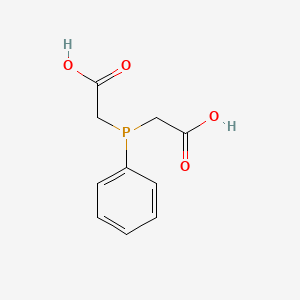
2,2'-(Phenylphosphanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylphosphanediyl)diacetic acid is an organic compound with the molecular formula C10H11O4P. It is characterized by the presence of a phenyl group attached to a phosphane moiety, which is further connected to two acetic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphanediyl)diacetic acid typically involves the reaction of phenylphosphine with bromoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{BrCH}_2\text{COOH} \rightarrow \text{PhP(CH}_2\text{COOH)}_2 + 2 \text{HBr} ]
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Phenylphosphanediyl)diacetic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylphosphanediyl)diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The acetic acid groups can participate in esterification and amidation reactions.
Complexation: The compound can form complexes with metal ions due to the presence of the phosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.
Complexation: Metal salts such as palladium chloride are used for complex formation.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Esters and amides.
Complexation: Metal-phosphane complexes.
Scientific Research Applications
2,2’-(Phenylphosphanediyl)diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylphosphanediyl)diacetic acid involves its ability to coordinate with metal ions and form stable complexes. The phosphane group acts as a donor, while the acetic acid groups provide additional coordination sites. This coordination ability is crucial for its applications in catalysis and metal ion sequestration.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Phenylphosphanediyl)diacetic acid: Unique due to the presence of both phosphane and acetic acid groups.
2,2’-(p-Phenylenedithio)diacetic acid: Contains sulfur atoms instead of phosphorus.
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid: Contains oxygen atoms instead of phosphorus.
Uniqueness
2,2’-(Phenylphosphanediyl)diacetic acid is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds containing sulfur or oxygen atoms. This makes it particularly valuable in applications requiring strong metal coordination.
Properties
CAS No. |
58942-13-5 |
|---|---|
Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
2-[carboxymethyl(phenyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H11O4P/c11-9(12)6-15(7-10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
InChI Key |
WPKMDOFIHZRTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















